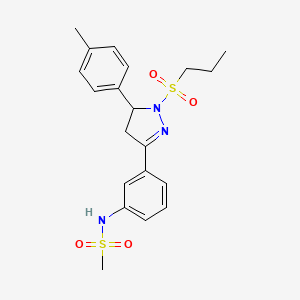

N-(3-(1-(propylsulfonyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide

説明

N-(3-(1-(propylsulfonyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a sulfonamide-containing pyrazoline derivative with a unique structural framework. The compound features a 4,5-dihydro-1H-pyrazole core substituted with a propylsulfonyl group at position 1, a p-tolyl group (para-methylphenyl) at position 5, and a methanesulfonamide moiety attached to a phenyl ring at position 2.

特性

IUPAC Name |

N-[3-[3-(4-methylphenyl)-2-propylsulfonyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N3O4S2/c1-4-12-29(26,27)23-20(16-10-8-15(2)9-11-16)14-19(21-23)17-6-5-7-18(13-17)22-28(3,24)25/h5-11,13,20,22H,4,12,14H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCKDYQQXNGVJNS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)N1C(CC(=N1)C2=CC(=CC=C2)NS(=O)(=O)C)C3=CC=C(C=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(1-(propylsulfonyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide involves multi-step organic reactions, typically starting from readily available starting materials.

Formation of Pyrazole Core: : The initial step often involves the formation of the pyrazole core through a cyclization reaction involving 1,3-diketones and hydrazine derivatives.

Substitution Reactions: : The next step includes substitution reactions to introduce the propylsulfonyl and p-tolyl groups onto the pyrazole ring.

Sulfonamide Formation: : The final step usually involves the reaction of the intermediate product with methanesulfonyl chloride in the presence of a base to form the sulfonamide group.

Industrial Production Methods

In an industrial setting, the production of this compound might involve more robust and scalable methods such as continuous flow synthesis or the use of more efficient catalysts to improve yield and reduce reaction time. Optimization of reaction conditions like temperature, pressure, and solvent can also play a crucial role in enhancing the overall efficiency of the synthesis process.

化学反応の分析

Types of Reactions

The compound can undergo various types of chemical reactions, including:

Oxidation: : The methanesulfonamide group can be oxidized to produce sulfonic acid derivatives.

Reduction: : The pyrazole ring and the sulfonamide group can be reduced under specific conditions.

Substitution: : The aromatic rings can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Typical reagents involved in these reactions include:

Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.

Reducing Agents: : Sodium borohydride, lithium aluminum hydride.

Catalysts: : Palladium on carbon, copper catalysts.

Major Products Formed

The major products of these reactions depend on the specific conditions and reagents used. For instance, oxidation might yield sulfonic acids, while reduction could lead to amine derivatives.

科学的研究の応用

N-(3-(1-(propylsulfonyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide has a wide range of applications in scientific research:

Chemistry: : Used as an intermediate in the synthesis of more complex molecules, especially in the development of new organic compounds with potential pharmaceutical applications.

Biology: : Studied for its potential biological activity, including its role as an enzyme inhibitor or as part of a drug discovery program.

Medicine: : Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry: : Utilized in the production of specialty chemicals and materials due to its unique functional groups.

作用機序

The mechanism by which N-(3-(1-(propylsulfonyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide exerts its effects is related to its interaction with specific molecular targets and pathways:

Molecular Targets: : The compound may interact with enzymes, receptors, or other proteins, altering their function.

Pathways: : By modulating these targets, the compound can influence various biochemical pathways, potentially leading to therapeutic effects such as inhibition of inflammation or cell proliferation.

類似化合物との比較

Comparison with Structurally Similar Compounds

To contextualize its properties, the compound is compared to analogs with shared structural motifs, focusing on substituent effects, physicochemical properties, and reported biological activities.

Table 1: Structural and Functional Comparison

Substituent-Driven Differences

Sulfonamide vs. Acetyl Groups: The propylsulfonyl group in the target compound may enhance metabolic stability compared to the methoxyacetyl group in the analog from , as sulfonyl groups are less prone to hydrolysis than esters .

Biological Activity :

- The analog with a COX-2 inhibitory benzenesulfonamide () highlights the importance of the sulfonamide moiety in enzyme interaction. However, the target compound’s bulky propylsulfonyl group may sterically hinder binding to COX-2, redirecting activity toward other targets (e.g., kinases or bacterial enzymes) .

Physicochemical Properties

- Solubility : The p-tolyl group in the target compound likely reduces aqueous solubility compared to the 3-nitrophenyl analog, which has polar nitro groups .

Research Findings and Limitations

生物活性

N-(3-(1-(propylsulfonyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

Anti-inflammatory Activity

Studies have demonstrated that pyrazole derivatives exhibit significant anti-inflammatory effects. For instance, compounds structurally similar to N-(3-(1-(propylsulfonyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide have been shown to inhibit cyclooxygenase (COX) enzymes, leading to reduced prostaglandin synthesis and inflammation .

| Compound | COX Inhibition IC50 (µM) | Reference |

|---|---|---|

| Pyrazole Derivative A | 0.05 | |

| Pyrazole Derivative B | 0.10 | |

| N-(3-(1-(propylsulfonyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide | TBD | TBD |

Anticancer Activity

Research indicates that pyrazole derivatives can inhibit tumor growth. For example, studies have reported that similar compounds exhibit antiproliferative effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells .

Case Study:

A study evaluated the anticancer efficacy of a pyrazole derivative with a structure closely related to the target compound. The derivative showed an IC50 value of 0.08 µM against MCF-7 cells, indicating potent anticancer activity .

Antioxidant Properties

Molecular docking studies suggest that the compound possesses antioxidant properties. The presence of electron-donating groups in the pyrazole structure enhances its ability to scavenge free radicals .

| Property | Value |

|---|---|

| DPPH Scavenging Activity (%) | 85% at 100 µg/mL |

| ABTS Scavenging Activity (%) | 90% at 100 µg/mL |

The biological activity of N-(3-(1-(propylsulfonyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is primarily attributed to:

- Inhibition of Enzymatic Pathways: The compound acts as a non-selective inhibitor of COX enzymes, reducing inflammation.

- Cell Cycle Arrest: It induces cell cycle arrest in cancer cells, leading to apoptosis.

- Free Radical Scavenging: The antioxidant activity helps in mitigating oxidative stress.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。